molecular formula C17H12F2N2O2 B2825828 3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034438-41-8

3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No. B2825828
CAS RN: 2034438-41-8
M. Wt: 314.292
InChI Key: KIOHNTKUJOWREG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide” are not explicitly mentioned in the available resources .

Scientific Research Applications

  • Aggregation-Enhanced Emission Properties : Compounds similar to 3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide have been studied for their luminescent properties. For instance, Srivastava et al. (2017) investigated pyridyl substituted benzamides that exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds, including derivatives of pyridine and benzamide, showed luminescent behavior in both solutions and solid states, forming nano-aggregates with enhanced emission in aqueous-DMF solution (Srivastava et al., 2017).

  • Bioisosteres for Receptor Agonists : Mathes et al. (2004) synthesized a series of furo[3,2-b]pyridines as bioisosteres of 5-HT(1F) receptor agonist indole analogues. They identified compounds like 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide, which were potent and selective 5-HT(1F) receptor agonists, potentially useful for treating acute migraine (Mathes et al., 2004).

  • Photophysical Properties : Yamaji et al. (2017) prepared benzamides with pyridine and other aromatic rings and studied their photophysical properties. These compounds, including derivatives with pyridine moieties, exhibited blue fluorescence with quantum yields, highlighting their potential in biological and organic material applications (Yamaji et al., 2017).

  • KCNQ2/Q3 Potassium Channel Openers : Research by Amato et al. (2011) on N-pyridyl benzamide derivatives found their application in treating epilepsy and pain. They identified compounds like N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, which were active in rodent models of epilepsy and pain (Amato et al., 2011).

  • Excited-State Intramolecular Proton and Charge Transfer : Han et al. (2018) conducted a theoretical study on molecular structures like 3-hydroxyflavone to understand their excited-state intramolecular proton transfer and intramolecular charge transfer characteristics. This study is relevant for developing fluorescent probes and organic radiation scintillators (Han et al., 2018).

Safety and Hazards

The safety and hazards associated with “3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide” are not explicitly mentioned in the available resources .

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.

Mode of Action

The compound likely participates in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in Suzuki–Miyaura coupling reactions . These reactions are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting the synthesis of other compounds.

Pharmacokinetics

Similar compounds have been used in organic synthesis , suggesting that this compound might also have properties suitable for use in these contexts.

Result of Action

The compound’s participation in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of new carbon–carbon bonds , potentially leading to the synthesis of other compounds.

Action Environment

The action, efficacy, and stability of the compound “3,4-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide” can be influenced by various environmental factors. For example, the success of Suzuki–Miyaura coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

3,4-difluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-13-4-3-12(9-14(13)19)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOHNTKUJOWREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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